Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-
Description
Its synthesis is achieved via a general method involving alkylation or coupling reactions. For instance, describes its preparation using a protocol yielding 77% as white solids, with $ ^1H $-NMR data confirming the structure: δ 7.88 (d, J=7.78 Hz, 1H), 2.40 (s, 3H) for the methyl group, and 4.46 (s, 2H) for the chloromethyl group .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-naphthalen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-14(9-16)17-15(18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNCLDWXFRTEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478800 | |
| Record name | 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162705-57-9 | |
| Record name | 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of α-Acylamino Ketone Precursors
The Robinson–Gabriel synthesis serves as a foundational method for constructing the oxazole core. This approach involves cyclodehydration of α-acylamino ketones using acidic or dehydrating agents. For Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-, the precursor 2-(2-naphthalenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is synthesized via the reaction of N-(2-naphthoyl)-β-chloroalanine methyl ester with phosphorus oxychloride (POCl₃) under reflux conditions. The mechanism proceeds through intramolecular cyclization, where the carbonyl oxygen of the acyl group attacks the adjacent carbon, eliminating water and forming the oxazole ring.
Key parameters influencing yield include:
- Temperature : Optimal cyclization occurs at 80–90°C, minimizing side reactions like hydrolysis of the chloromethyl group.
- Catalyst : POCl₃ acts as both a Lewis acid catalyst and dehydrating agent, achieving yields of 68–72%.
- Solvent : Anhydrous toluene or dichloromethane prevents premature hydrolysis.
Chloromethylation of Preformed Oxazole Derivatives
Post-cyclization chloromethylation offers an alternative route, particularly for introducing the chloromethyl group at the 4-position. A patented method involves treating 4-methyl-2-(2-naphthalenyl)-5-hydroxymethyloxazole with thionyl chloride (SOCl₂) in dichloroethane at 0–5°C. The hydroxyl group undergoes nucleophilic substitution, yielding the chloromethyl derivative with 85–90% efficiency.
Reaction Scheme :
$$
\text{4-Methyl-2-(2-naphthalenyl)-5-hydroxymethyloxazole} + \text{SOCl}2 \xrightarrow{\text{DCE, 0–5°C}} \text{Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-} + \text{SO}2 + \text{HCl}
$$
Challenges include controlling exothermicity during SOCl₂ addition and purifying the product via fractional crystallization from ethanol.
Condensation of α-Halo Ketones with Primary Amides
This method constructs the oxazole ring by reacting 2-bromo-1-(2-naphthalenyl)propan-1-one with chloroacetamide in the presence of potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic displacement of the bromide by the amide nitrogen, followed by cyclization.
Optimization Insights :
- Molar Ratio : A 1:1.2 ratio of α-halo ketone to amide minimizes unreacted starting material.
- Solvent System : Dimethylformamide (DMF) enhances solubility of intermediates, achieving 65–70% yield.
- Byproducts : Trace amounts of 5-methyl-2-(2-naphthalenyl)oxazole (lacking chloromethyl) form if dehydration is incomplete.
Microwave-Assisted Synthesis for Industrial Scalability
Continuous flow reactors and microwave irradiation have been adapted to improve efficiency. A 2022 protocol utilizes microwave heating (150°C, 300 W) to cyclize N-(2-naphthoyl)-β-chloroalanine methyl ester in the presence of polyphosphoric acid (PPA), reducing reaction time from 8 hours to 20 minutes. This method achieves 78% yield with >99% purity, as confirmed by HPLC.
Advantages Over Batch Reactors :
- Enhanced heat transfer minimizes thermal degradation.
- Scalable to kilogram-scale production without compromising yield.
Comparative Analysis of Synthetic Methods
The table below evaluates four preparation routes based on yield, scalability, and practicality:
Key Findings :
- Post-cyclization chloromethylation offers the highest yield but requires cryogenic conditions.
- Microwave synthesis balances speed and scalability, making it suitable for industrial applications.
Challenges and Mitigation Strategies
- Chloromethyl Group Hydrolysis : The chloromethyl moiety is prone to hydrolysis under basic or aqueous conditions. Solutions include using anhydrous solvents and inert atmospheres.
- Regioselectivity in Cyclization : Competing pathways may form 4-methyl or 5-chloromethyl isomers. Employing sterically hindered bases like diisopropylethylamine (DIPEA) enhances regiocontrol.
- Purification Difficulties : Co-eluting byproducts in column chromatography are addressed via recrystallization from ethanol-diethyl ether mixtures.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazole derivatives, while oxidation can lead to the formation of oxazole-2-carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
Oxazole compounds are known for their diverse biological activities. The specific compound 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- has been investigated for its potential as a pharmaceutical agent.
- Cholesteryl Ester Transfer Protein (CETP) Inhibitors : This compound serves as an intermediate in the synthesis of CETP inhibitors like anacetrapib, which is used to manage cholesterol levels and reduce cardiovascular risk. The synthesis involves the transformation of various precursors into oxazole derivatives that exhibit CETP inhibitory activity .
- PPAR Agonists : Some oxazole derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play crucial roles in glucose and lipid metabolism, making them targets for treating metabolic disorders such as diabetes and obesity .
Synthesis of Intermediates
The synthesis of oxazole derivatives like 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- typically involves cyclization reactions that yield high-purity products suitable for further functionalization.
- Synthesis Process : The compound can be synthesized from naphthalenecarboxamide through a reaction with 1,3-dichloroacetone under controlled conditions. This method has demonstrated yields of approximately 68% to 77%, indicating its efficiency for producing this oxazole derivative .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with 1,3-dichloroacetone | 68% | 200 °C for 5 hours |
| Cyclization from naphthalenecarboxamide | 77% | Homogeneous mixture at 200 °C |
Biological Evaluation
The biological evaluation of oxazole compounds has shown promising results in various studies.
- Anti-Tubercular Activity : Recent studies have indicated that certain oxazole derivatives exhibit moderate to good activity against Mycobacterium tuberculosis, suggesting potential use in developing new anti-tubercular drugs .
- Toxicology Studies : Safety assessments reveal that while these compounds can be toxic if ingested (H302), they also show potential for use as non-ionic organic buffering agents in biological systems . This duality emphasizes the need for careful evaluation in drug formulation contexts.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of oxazole derivatives:
- A study on the synthesis of benzothiazole-based anti-tubercular compounds highlighted the importance of structural modifications, including those related to oxazoles, to enhance biological activity .
- Research into PPAR agonists has shown that modifications at the oxazole ring can lead to significant changes in receptor binding affinity and selectivity, indicating a pathway for developing targeted therapies for metabolic diseases .
Mechanism of Action
The mechanism of action of Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The naphthalenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among related oxazole derivatives:
Boiling Points and Solubility
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- belongs to a class of heterocyclic organic compounds known for their diverse biological activities. This article focuses on the biological activity of this specific oxazole derivative, summarizing key research findings, case studies, and data tables that illustrate its potential therapeutic applications.
Biological Activity Overview
Oxazole derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits various biological activities including:
- Anticancer Activity : Several studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to the compound in focus have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer effects .
- Antimicrobial Properties : Research indicates that oxazole derivatives possess significant antimicrobial activity against both bacterial and fungal strains. Some compounds have been found to outperform standard antibiotics in certain assays .
- Anti-inflammatory Effects : Certain oxazole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities of Oxazole Derivatives
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various oxazole derivatives, it was found that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 0.65 µM. Flow cytometry analysis revealed that the compound induced G0-G1 phase arrest, suggesting a mechanism involving cell cycle disruption .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of several oxazole derivatives including the compound . The results showed that it had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like ciprofloxacin, indicating strong antibacterial properties .
Research Findings
Recent research has focused on optimizing the structure of oxazole derivatives to enhance their biological activity. Modifications such as substituting electron-withdrawing or electron-donating groups have been shown to significantly affect their potency. For example, compounds with methoxy substitutions exhibited increased activity compared to their unsubstituted counterparts .
Table 2: Structure-Activity Relationship of Oxazole Derivatives
| Compound Structure | IC50 (µM) | Activity Type |
|---|---|---|
| 4-(Chloromethyl)-5-methyl-2-phenyl-oxazole | 0.65 | Anticancer |
| Methoxy-substituted derivative | 0.30 | Anticancer |
| Unsubstituted derivative | >10 | Antimicrobial |
Q & A
Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)oxazole, and how is its structure confirmed?
- Methodological Answer : A common approach involves copper-catalyzed cycloaddition or nucleophilic substitution reactions. For example, analogous oxazole derivatives are synthesized via click chemistry using copper sulfate/sodium ascorbate as catalysts, followed by chlorination steps (e.g., PCl₅ for introducing the chloromethyl group) . Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for naphthalene protons, δ 4.5–5.0 ppm for chloromethyl groups) and mass spectrometry to verify molecular weight . Purity (>99%) is validated via HPLC or elemental analysis .
Q. How do substituents on the oxazole ring influence its reactivity in further functionalization?
- Methodological Answer : The chloromethyl group at position 4 is highly reactive toward nucleophilic substitution (e.g., with amines or thiols), enabling derivatization. Steric hindrance from the 5-methyl and 2-naphthyl groups may slow reactions; optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) improves yields . Computational modeling (DFT) can predict sites for electrophilic attack .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during functionalization of the chloromethyl group?
- Methodological Answer : Side reactions (e.g., elimination to form vinyl chlorides) are minimized by using mild bases (K₂CO₃ instead of NaOH) and inert atmospheres. Kinetic studies via HPLC-MS monitoring at intervals (0, 2, 6, 24 hrs) identify optimal reaction times. For example, reports >95% purity in triazole-linked oxadiazoles using stoichiometric Cu(I) catalysis .
Q. What analytical strategies resolve contradictions in NMR data for structurally similar oxazole derivatives?
- Methodological Answer : Overlapping signals (e.g., aromatic protons in naphthalene vs. oxazole) are resolved via 2D NMR (COSY, HSQC). For example, distinguishes 2-naphthyl vs. phenyl substituents using ¹³C DEPT-135 to identify quaternary carbons . X-ray crystallography (as in ) provides unambiguous confirmation of regiochemistry .
Q. How do electronic effects of the 2-naphthyl group impact the compound’s photophysical or catalytic properties?
- Methodological Answer : The electron-rich naphthyl group enhances π-conjugation, red-shifting UV-Vis absorption (λmax ~300–350 nm). Comparative studies with phenyl-substituted analogs ( ) show differences in fluorescence quantum yields. Electrochemical analysis (cyclic voltammetry) reveals oxidation potentials correlated with substituent electron-donating/withdrawing effects .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for assessing reproducibility in oxazole synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors (catalyst loading, temperature) on yield. For example, a Central Composite Design (CCD) with ANOVA identifies significant variables. reports ±2% yield variation across triplicate runs, validated via t-tests .
Q. How can computational tools predict metabolic stability or toxicity of this oxazole derivative?
- Methodological Answer : ADMET prediction software (e.g., SwissADME, ProtoX) analyzes logP, CYP450 interactions, and Ames test parameters. The chloromethyl group may raise alerts for electrophilic reactivity; in vitro assays (e.g., glutathione trapping) confirm metabolic pathways .
Safety & Handling
Q. What safety protocols are critical when handling the chloromethyl functional group?
- Methodological Answer : The chloromethyl group is a potential alkylating agent. Use fume hoods , nitrile gloves, and PPE. Neutralize waste with 10% sodium bicarbonate before disposal. emphasizes compliance with GHS hazard codes (H314, H335) and emergency response guidelines .
Advanced Characterization
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of oxazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) determines bond lengths/angles and confirms substituent positions. For example, the dihedral angle between the oxazole and naphthyl rings (e.g., 15–25°) indicates planarity, affecting conjugation .
Q. What mass spectrometry techniques differentiate isobaric impurities in this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
